molecular formula C22H32Cl4N10 B1668726 Chlorhexidine hydrochloride CAS No. 3697-42-5

Chlorhexidine hydrochloride

Cat. No. B1668726
CAS RN: 3697-42-5
M. Wt: 541.9 g/mol
InChI Key: WJLVQTJZDCGNJN-UHFFFAOYSA-N
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Description

Chlorhexidine hydrochloride is a broad-spectrum antimicrobial biguanide used as a topical antiseptic and in dental practice for the treatment of inflammatory dental conditions caused by microorganisms . It is one of the most common skin and mucous membrane antiseptic agents in use today .


Synthesis Analysis

The synthesis of Chlorhexidine hydrochloride involves a heating reflux reaction on hexamethylene-dicyanoguanidine and chloroaniline hydrochloride as raw materials and glycol ether or normal butanol as a solvent to directly obtain a target compound in a single step .


Molecular Structure Analysis

The molecule itself is a cationic bis-guanide consisting of two 4-chlorophenyl rings and two biguanide groups joined by a central hexamethylene chain .


Chemical Reactions Analysis

Chlorhexidine hydrochloride has been used in the HPLC method for impurity analysis of chlorhexidine digluconate .


Physical And Chemical Properties Analysis

Chlorhexidine hydrochloride is a solid with a molecular weight of 578.37 g/mol. It has a melting point of 111-116°C and is soluble in DMSO at 90 mg/mL .

Scientific Research Applications

Specific Scientific Field

Dentistry, specifically Endodontics .

Summary of the Application

Chx.HCl is used as a root canal irrigant due to its broad-spectrum antibacterial effect, sustained action, and low toxicity .

Methods of Application or Experimental Procedures

A Chx.HCl nanoemulsion was formulated to improve its penetration ability, cleansing, and antibacterial effect. The nanoemulsion was prepared using different oils, surfactants, and a co-surfactant. Pseudoternary phase diagrams were constructed to designate the optimum systems .

Results or Outcomes

The selected formula had a small particle size, short emulsification time, and fast dissolution rate. The higher concentration of Chx.HCl nanoemulsion (1.6%) showed better penetration ability compared to Chx.HCl of normal particle size due to the smaller particle size .

Application in Cardiac Surgeries

Specific Scientific Field

Cardiology .

Summary of the Application

Chx.HCl is used as an antiseptic agent active against Gram-positive and -negative bacteria widely used in clean surgeries .

Methods of Application or Experimental Procedures

A meta-analysis was conducted to examine the impact of Chx.HCl on infections after cardiac surgery compared with other cleansers or antiseptics .

Application in Skin Disinfection

Specific Scientific Field

Dermatology .

Summary of the Application

Chlorhexidine Hydrochloride is a widely used skin antisepsis preparation. It is an especially effective antiseptic when combined with alcohol .

Methods of Application or Experimental Procedures

Chlorhexidine Hydrochloride is used in various formulations such as solution, sponge, cloth, swab as a topical antiseptic to sanitize prior to surgeries and/or medical procedures .

Results or Outcomes

Its wide application is due to its broad-spectrum efficacy, safety-profile and substantivity on the skin with low irritation. It has been found to possess a high level of antimicrobial activity and strong affinity for binding to skin and mucous membranes .

Application in Oral Care

Specific Scientific Field

Dentistry .

Summary of the Application

Chlorhexidine Hydrochloride is used in oral care products to prevent plaque, treat sore gums and ulcers, kill oral bacteria and treat gingivitis .

Methods of Application or Experimental Procedures

Chlorhexidine Hydrochloride is used in oral rinses for dental use. It binds to the oral mucosa and tooth surfaces to prevent plaque formation and maintains bacteriostatic action for several hours .

Results or Outcomes

The use of Chlorhexidine Hydrochloride in oral care has been found to be effective in reducing plaque and treating oral conditions caused by microorganisms .

Application in Wound and Burn Care

Specific Scientific Field

Dermatology .

Summary of the Application

Chlorhexidine Hydrochloride is used in wound and burn care products due to its broad-spectrum efficacy, safety-profile, and substantivity on the skin with low irritation .

Methods of Application or Experimental Procedures

Chlorhexidine Hydrochloride is used in various formulations such as solutions and dressings as a topical antiseptic to sanitize wounds and burns .

Results or Outcomes

It has been found to possess a high level of antimicrobial activity and strong affinity for binding to skin and mucous membranes . This makes it effective in preventing infections in wounds and burns .

Application in Urology Catheter Lubricants

Specific Scientific Field

Urology .

Summary of the Application

Chlorhexidine Hydrochloride is used in urology catheter lubricants to prevent urinary tract infections .

Methods of Application or Experimental Procedures

Chlorhexidine Hydrochloride is applied to the catheter surface as a lubricant. It binds to the surface and provides a sustained antimicrobial effect .

Results or Outcomes

The use of Chlorhexidine Hydrochloride in urology catheter lubricants has been found to be effective in reducing the incidence of urinary tract infections .

Safety And Hazards

Exposure to chlorhexidine can result in skin irritation, serious eye damage, sensitization causing asthma or breathing difficulties, and respiratory irritation . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N10.2ClH/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLVQTJZDCGNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl4N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7047144
Record name Chlorhexidine dihydrochloride
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Molecular Weight

578.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Crystals from methanol; [HSDB]
Record name Chlorhexidine
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Solubility

MW: 578.38; crystals; decomposes 260-262 °C. Solubility in water at 20 °C: 0.06 g/100 mL /Chlorhexidine dihydrochloride/, Solubility in water at 20 °C: >50% /Chlorhexidine d-digluconate/, In water, 800 mg/L at 20 °C
Record name CHLORHEXIDINE
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Product Name

Chlorhexidine hydrochloride

Color/Form

Crystals from methanol, Solid

CAS RN

3697-42-5, 55-56-1
Record name Chlorhexidine hydrochloride [USAN:USP:BAN:JAN]
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Record name Chlorhexidine dihydrochloride
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Record name Chlorhexidine
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Record name Chlorhexidine dihydrochloride
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Record name CHLORHEXIDINE HYDROCHLORIDE
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Record name CHLORHEXIDINE
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Melting Point

134 °C
Record name CHLORHEXIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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